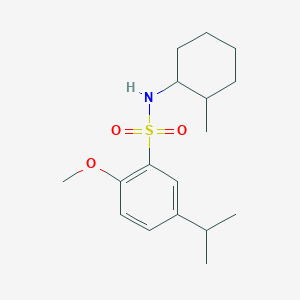
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H27NO3S and its molecular weight is 325.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide, with CAS Number 1111016-82-0, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H23N1O3S
- Molecular Weight : 303.41 g/mol
Sulfonamides are known to exhibit a range of biological activities, including antibacterial and anticancer properties. The specific mechanisms through which this compound operates are still under investigation, but several studies provide insights into its potential effects:
- Anticancer Activity : Recent research indicates that sulfonamide derivatives can inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in tumor growth and metastasis. This inhibition can lead to reduced tumor viability and enhanced apoptosis in cancer cells .
- Cardiovascular Effects : Studies have shown that certain benzenesulfonamides can affect coronary resistance and perfusion pressure in isolated heart models. This suggests potential applications in treating cardiovascular diseases .
Anticancer Studies
A study evaluating various benzenesulfonamides demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.48 µM to 4.51 µM) under hypoxic conditions . The compound was shown to induce apoptosis, as evidenced by increased levels of cleaved caspases.
Cardiovascular Activity
In an experimental setup involving isolated rat hearts, the effects of various sulfonamide derivatives on perfusion pressure were assessed. The results indicated that these compounds could modulate coronary resistance, with implications for their use in treating conditions like pulmonary hypertension .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the anticancer activity of sulfonamide derivatives.
- Methodology : In vitro cytotoxicity assays on MDA-MB-468 and CCRF-CM cell lines.
- Results : Significant cytotoxic effects were observed, with apoptotic markers indicating the mechanism of action involved caspase activation.
-
Cardiovascular Evaluation :
- Objective : To investigate the impact of benzenesulfonamides on coronary resistance.
- Methodology : Isolated rat heart model with varying doses of sulfonamides.
- Results : Changes in perfusion pressure were recorded, suggesting a potential therapeutic role for these compounds in managing cardiac conditions.
Summary Table of Biological Activities
Propriétés
IUPAC Name |
2-methoxy-N-(2-methylcyclohexyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-12(2)14-9-10-16(21-4)17(11-14)22(19,20)18-15-8-6-5-7-13(15)3/h9-13,15,18H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIARULZQJPJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













